2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of chlorinated phenyl groups, sulfanyl groups, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-chlorophenyl sulfanyl intermediate, which is then reacted with a dihydropyrimidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorinated phenyl groups and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The dihydropyrimidinone core may also play a role in binding to biological targets, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl sulfanyl derivatives: Compounds with similar sulfanyl and chlorinated phenyl groups.
Dihydropyrimidinone derivatives: Compounds with a similar dihydropyrimidinone core.
Uniqueness
What sets 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide apart is the combination of these functional groups in a single molecule, which may confer unique properties and activities not seen in other compounds.
Properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2S2/c21-11-1-4-14(5-2-11)31-9-13-8-17(29)28-19(27-13)32-10-18(30)26-12-3-6-16(22)15(7-12)20(23,24)25/h1-8H,9-10H2,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGRFDNGMUATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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